1-Methyl-o-carborane

描述

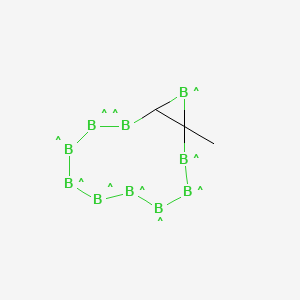

Structure

2D Structure

属性

InChI |

InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKBOYWEIQDJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16872-10-9 | |

| Record name | 1-Methyl-1,2-dicarbadodecaborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Chemistry of 1 Methyl O Carborane

Direct Synthesis Methodologies for 1-Methyl-o-carborane

The direct synthesis of this compound can be achieved through two primary routes: by constructing the carborane cage from a boron cluster precursor or by direct modification of the parent o-carborane (B102288) cage.

Utilization of Decaborane (B607025) as a Precursor

A common and direct method for synthesizing C-substituted o-carboranes, including this compound, involves the reaction of decaborane (B₁₀H₁₄) with an appropriately substituted alkyne. dur.ac.ukdur.ac.uk This reaction builds the icosahedral C₂B₁₀ cage in a single step. For the synthesis of this compound, propyne (B1212725) (CH₃C≡CH) is used as the alkyne source.

The reaction is typically carried out in the presence of a Lewis base, such as acetonitrile (B52724) (CH₃CN) or diethyl sulfide (B99878) (Et₂S), which first reacts with decaborane to form a more reactive arachno-B₁₀H₁₂L₂ adduct (where L is the Lewis base). This intermediate then reacts with propyne, leading to the closure of the icosahedral cage and the formation of this compound.

| Reactants | Reagents/Solvents | Conditions | Product |

| Decaborane (B₁₀H₁₄), Propyne (CH₃C≡CH) | Acetonitrile (CH₃CN), Toluene | Elevated Temperature | This compound |

This table summarizes a typical reaction for the synthesis of this compound from decaborane.

This method provides a direct entry to C-monosubstituted carboranes, establishing the methyl group at one of the two carbon vertices of the o-carborane cage from the outset.

Alkylation Routes from o-Carborane

An alternative strategy for the synthesis of this compound begins with the parent o-carborane (C₂B₁₀H₁₂). This approach is a two-step process involving deprotonation followed by alkylation. The C-H bonds of o-carborane are significantly more acidic (pKa ≈ 23) than typical C-H bonds, allowing for selective deprotonation at the carbon vertices.

First, o-carborane is treated with a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), in an inert solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This step generates the monolithiated carboranyl anion, 1-lithio-o-carborane. Subsequently, this nucleophilic anion is reacted with a methylating agent, such as methyl iodide (CH₃I), to yield this compound.

| Starting Material | Reagents | Conditions | Product |

| o-Carborane (C₂B₁₀H₁₂) | 1. n-Butyllithium (n-BuLi) 2. Methyl iodide (CH₃I) | Anhydrous Ether/THF, Low Temperature | This compound |

This table outlines the general conditions for the alkylation of o-carborane to produce this compound.

This route is highly versatile and is a cornerstone of carborane chemistry, allowing for the introduction of a wide variety of substituents onto the carbon vertices of the cage.

Functionalization Approaches for the this compound Cage

Once synthesized, the this compound cage can be further modified. Functionalization can occur at the remaining C-H vertex or at the various B-H vertices of the cage.

C-Vertex Functionalization Strategies

The most common site for further functionalization is the second carbon vertex (C2), which retains an acidic proton.

Similar to the parent o-carborane, the remaining C-H bond in this compound can be readily deprotonated by a strong base like n-butyllithium to form the corresponding 1-methyl-o-carboranyl lithium derivative. researchgate.net This lithium salt is a powerful nucleophile and serves as a key intermediate for introducing a wide range of functional groups.

The reaction of 1-methyl-o-carboranyl lithium with various electrophiles allows for the synthesis of disubstituted o-carboranes with different functionalities at the two carbon positions. For example, reaction with boron halides like BCl₃ or BBr₃ can be used to synthesize borane-appended carboranes. researchgate.netmdpi.com This reactivity opens pathways to complex molecules, including Lewis acidic boranes and precursors for advanced materials. nih.gov The ortho-carboranyl derivative of 9-borafluorene, for instance, has been prepared by reacting the lithium derivative of 1-methyl-ortho-carborane with 9-bromo-9-borafluorene. mdpi.com

| Carboranyl Anion | Electrophile | Resulting Product |

| 1-Methyl-o-carboranyl lithium | Boron Tribromide (BBr₃) | 1-Methyl-2-(dibromoboryl)-o-carborane |

| 1-Methyl-o-carboranyl lithium | 9-Bromo-9-borafluorene | 1-(9-Borafluorenyl)-2-methyl-o-carborane mdpi.com |

| 1-Methyl-o-carboranyl lithium | Carbon Dioxide (CO₂) | This compound-2-carboxylic acid |

This table provides examples of reactions involving the 1-methyl-o-carboranyl lithium intermediate.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and these methods have been extended to carborane chemistry. While much of the research has focused on the functionalization of B-H bonds, C-H functionalization is also a viable strategy. nih.govrsc.orgnih.gov

These reactions can create linkages between the carborane cage and various organic moieties, such as aryl, vinyl, or alkynyl groups. For C-vertex functionalization, a common approach involves the coupling of a C-halogenated carborane with a suitable partner, such as a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or a terminal alkyne (Sonogashira coupling).

Alternatively, direct C-H activation/arylation can be achieved, although B-H activation is often more facile. The development of palladium-catalyzed methods for the selective functionalization of carborane cages is an active area of research, providing access to novel carborane-containing materials with potential applications in electronics and medicine. nih.govnih.gov

| Reaction Type | Carborane Substrate | Coupling Partner | Catalyst System (Example) |

| Suzuki Coupling | 1-Methyl-2-iodo-o-carborane | Phenylboronic Acid | Pd(PPh₃)₄, Base |

| Sonogashira Coupling | 1-Methyl-2-iodo-o-carborane | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base |

This table illustrates representative palladium-catalyzed cross-coupling reactions for the C-functionalization of a this compound derivative.

Addition Reactions with Electrophiles

While electrophilic substitution at the B-H vertices of the carborane cage is a well-established reaction, true electrophilic addition to the icosahedral cage of this compound is less common and often involves at least partial degradation of the cage structure. The inherent stability of the closo-carborane cage makes it resistant to additions that would disrupt its deltahedral geometry.

However, reactions with exceptionally strong electrophiles or under harsh conditions can lead to cage-opening or degradation reactions, which can be considered a form of addition. For instance, the interaction of carboranes with strong Lewis acids in the presence of nucleophiles can lead to the addition of both the electrophile and the nucleophile across a B-B or B-C bond, resulting in a nido-carborane derivative. The presence of the electron-donating methyl group at the C1 position can influence the electron density distribution on the cage, potentially affecting the regioselectivity of such cage-opening reactions. Detailed studies focusing specifically on the electrophilic addition to the this compound cage remain a specialized area of research.

B-Vertex Functionalization Strategies

The functionalization of the boron vertices of the this compound cage offers a powerful tool for tuning its electronic properties and for introducing new functionalities. The ten boron atoms in the o-carborane cage are not equivalent, and their reactivity towards electrophilic substitution is influenced by their position relative to the carbon atoms. The general order of reactivity for electrophilic attack is B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). nih.gov The methyl group at the C1 position can exert a modest electronic influence on this reactivity pattern.

Directed Boron-Halogenation (e.g., ICl, I₂)

Directed halogenation of this compound allows for the regioselective introduction of halogen atoms at specific boron vertices. The most electron-rich boron atoms at positions 9 and 12 are the most susceptible to electrophilic halogenation. Treatment of o-carboranes with iodine in the absence of a solvent can lead to tetraiodo-o-carborane derivatives. For monofunctionalization, reagents like iodine monochloride (ICl) or iodine in the presence of a Lewis acid catalyst are often employed.

A facile and highly selective method for the halogenation of o-carboranes at the 9-position involves the use of N-haloamides in the presence of trifluoromethanesulfonic acid (HOTf). nih.gov This method can be extended to achieve di- and tri-halogenation with controlled regioselectivity. The reaction conditions can be tuned to favor the formation of 9-iodo, 9,12-diiodo, and other multi-iodinated species. The presence of the methyl group at C1 is not expected to significantly alter the inherent preference for substitution at the B(9) and B(12) positions, which are furthest from the carbon atoms.

Table 1: Examples of Directed Boron-Halogenation of o-Carboranes

| Starting Material | Reagent | Product | Yield (%) | Reference |

| o-Carborane | I₂ (solvent-free) | 9,10,12-I₃-o-carborane | - | |

| o-Carborane | N-Iodosuccinimide, HOTf | 9-Iodo-o-carborane | High | nih.gov |

| o-Carborane | ICl, AlCl₃ | 9-Iodo-o-carborane | - | nih.gov |

Palladium-Catalyzed B-Arylation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective arylation of carborane B-H bonds. These reactions often employ directing groups to control the site of C-H activation. However, direct arylation of o-carboranes is also possible. Palladium-catalyzed selective mono-arylation of o-carboranes with aryl iodides has been shown to yield B(8)/B(9)-aryl-o-carboranes in moderate to good yields. mdpi.com

The regioselectivity of palladium-catalyzed B-arylation can be influenced by the ligands on the palladium catalyst and by substituents on the carborane cage. For instance, the introduction of an amide group at the B(9) position can direct the Suzuki-Miyaura coupling to the B(4) position. cerritos.edu While specific studies on the palladium-catalyzed B-arylation of this compound are not extensively detailed in the provided search results, it is expected that the methyl group would have a subtle electronic effect on the regioselectivity, with functionalization still favoring the more electron-rich boron vertices in the absence of a strong directing group.

Multi-functionalization and Regioselective Control

The ability to introduce multiple functional groups onto the this compound cage with precise regiochemical control is crucial for the development of advanced materials and therapeutic agents. Regioselective control in multi-functionalization is typically achieved through a combination of strategies, including the inherent reactivity differences of the boron vertices, the use of directing groups, and the sequential introduction of functional groups.

For example, the synthesis of poly-iodinated o-carboranes can be achieved through direct iodination under forcing conditions. A solvent-free reaction of o-carboranes with iodine in a sealed tube can produce tetraiodo-o-carborane derivatives in high yield. The substitution pattern in these reactions is governed by the electronic properties of the boron atoms, leading preferentially to substitution at the 9, 10, and 12 positions.

Transition metal-catalyzed reactions offer a more versatile approach to regioselective multi-functionalization. By employing different directing groups and catalysts, it is possible to sequentially introduce various substituents at different boron positions. For instance, after an initial functionalization at the B(9) position, a second functionalization could be directed to another position by a newly introduced directing group. While the provided results highlight these general strategies, detailed and systematic studies on the multi-functionalization of this compound, particularly for achieving specific isomeric products, are a continuing area of research.

Synthesis of Advanced this compound Derivatives

The synthesis of organometallic derivatives of this compound opens up a vast area of chemistry, providing access to novel reagents and materials with unique properties.

Organometallic Derivatives (e.g., Organotin, Organomagnesium)

Organotin Derivatives: Organotin derivatives of carboranes are of interest due to their potential applications in catalysis and materials science. The synthesis of these compounds typically involves the reaction of a lithiated carborane with an organotin halide. For example, reacting a C-lithiated carborane with a di- or tri-organotin chloride leads to the formation of a C-Sn bond. While specific examples for this compound are not abundant in the initial search, a general synthetic route can be extrapolated. The synthesis of bis(1-methyl-ortho-carboranyl)borane, a Lewis superacid, highlights the utility of organoborane derivatives of this compound.

Organomagnesium Derivatives: Grignard reagents derived from carboranes are valuable intermediates in organic synthesis. The preparation of a 1-Methyl-o-carboranyl magnesium halide would typically involve the reaction of a halo-1-methyl-o-carborane with magnesium metal in an ethereal solvent. Alternatively, deprotonation of the acidic C-H proton of this compound with a Grignard reagent can also lead to a carboranyl magnesium species. These organomagnesium compounds can then be used in reactions with a wide range of electrophiles to introduce new functional groups at the carbon atom of the carborane cage. The synthesis of magnesium reagents featuring a 1,1'-bis(o-carborane) ligand platform has been described, showcasing the utility of carboranyl magnesium compounds as transfer agents for the carboranyl moiety.

Table 2: Representative Organometallic Derivatives of Carboranes

| Carborane Precursor | Reagent | Product Type | Potential Application | Reference |

| 1-Iodo-o-carborane | Mg, THF | o-Carboranylmagnesium iodide | Grignard reagent for C-functionalization | |

| 1-Lithio-o-carborane | R₃SnCl | 1-(Triorganostannyl)-o-carborane | Precursor to stannylenes and catalysts | |

| 1,1'-Bis(o-carborane) | Mg(n-Bu)₂ | Bis(carboranyl)magnesium | Ligand for transition metal complexes | |

| This compound | 1. n-BuLi 2. BCl₃ | Bis(1-methyl-o-carboranyl)borane | Lewis superacid catalyst |

Silylated and Halogenated Compounds

The introduction of silyl (B83357) and halogen functionalities onto the this compound cage is a key strategy for modifying its properties and enabling further chemical transformations. While direct silylation and halogenation of the boron cluster of this compound are areas of ongoing research, several synthetic approaches have been developed for o-carboranes in general, which are applicable to their C-methylated counterparts.

One notable method for the synthesis of silylated o-carboranes involves the reaction of o-carborane with chloro(chloromethyl)organylsilanes in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). mathnet.ruresearchgate.net This reaction, typically carried out at elevated temperatures and pressures (200–250 °C and 20–25 atm), results in the formation of monosubstituted B-[chloro(organyl)silylmethyl]-o-carboranes. mathnet.ruresearchgate.net The electrophilic silylmethylation is expected to occur preferentially at the boron atoms most distant from the carbon atoms of the carborane cage, namely the B(9) and B(12) positions, due to their higher electron density. mathnet.ru

In the realm of halogenation, a facile and highly selective method for the halogenation of o-carboranes has been developed, which can be adapted for this compound. This method utilizes N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source in the presence of a strong Brønsted acid, trifluoromethanesulfonic acid (HOTf). The reaction is typically performed in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which enhances the acidity of the catalyst. This system allows for the selective mono- or di-halogenation of the o-carborane cage at the B(9) and B(12) positions under mild conditions.

A specific example of a well-characterized derivative of this compound is bis(1-methyl-ortho-carboranyl)borane. researchgate.netlatrobe.edu.auresearchgate.netnih.gov The synthesis of its halogenated analogues, chloro- and bromo-bis(1-methyl-ortho-carboranyl)borane, is achieved by reacting the lithium salt of this compound with boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), respectively. researchgate.netlatrobe.edu.auresearchgate.netnih.gov These compounds are valuable precursors for further functionalization.

Carborane-Appended Conjugated Systems and Macromolecules

A significant example of a this compound-appended conjugated system is the ortho-carboranyl derivative of 9-borafluorene. mdpi.com This compound is synthesized by the reaction of the lithium derivative of this compound with 9-bromo-9-borafluorene. mdpi.com The resulting molecule combines the unique electronic properties of the borafluorene core with the three-dimensional structure of the carborane cage.

Furthermore, bis(1-methyl-ortho-carboranyl)arylboranes have been synthesized through the reaction of the lithium derivative of this compound with diarylboron dichlorides or dibromides. mdpi.com These compounds represent a class of molecules where two carborane cages are linked through a boron-aryl bridge, offering potential for the development of novel ligands and materials.

In the field of macromolecular chemistry, this compound can be incorporated into polymers to enhance their thermal stability and other properties. While many studies focus on o-carborane in general, the synthetic strategies are often directly applicable to its 1-methyl derivative. nih.govacs.org For instance, 1-bromomethyl-o-carborane (B1144280) has been utilized as an initiator for atom transfer radical polymerization (ATRP), enabling the synthesis of polymers with a carborane unit at the chain end. acs.org This approach allows for the preparation of well-defined polymers with controlled molecular weights and architectures.

Structural Elucidation and Spectroscopic Investigations of 1 Methyl O Carborane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is indispensable for elucidating the structure of carboranes due to the unique magnetic properties of boron and carbon nuclei, as well as the protons attached to them.

¹H NMR Analysis for Substituent and Cage Protons

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is crucial for identifying and differentiating the various types of protons present in 1-Methyl-o-carborane and its derivatives. The spectrum typically displays distinct signals for the protons directly bonded to the carborane cage (B-H) and those belonging to substituent groups, such as the methyl group in this compound.

The protons attached to the carbon atoms of the ortho-carborane cage (C-H) usually appear as broadened singlets or multiplets. For this compound, the methyl protons (CH₃) attached to the cage carbon are observed as a sharp singlet at a significantly higher field (lower ppm value) compared to the cage B-H protons blogspot.com. Typical chemical shifts for the methyl protons are in the range of δ 0.5–1.5 ppm, while the B-H protons are observed as broadened signals in the region of δ 3.0–4.0 ppm blogspot.commdpi.com. The exact positions and multiplicities of the B-H signals can be complex due to coupling with boron nuclei and can be simplified by ¹¹B decoupling blogspot.com.

¹¹B NMR for Boron Environment Differentiation and Coupling Patterns

Boron-11 (¹¹B) NMR spectroscopy is a cornerstone for carborane characterization, offering direct insight into the boron cage structure. The ¹¹B nucleus (I = 3/2) is highly sensitive and exhibits characteristic chemical shifts and coupling patterns that are diagnostic of the boron atom's environment within the icosahedral cage.

In ortho-carboranes, the boron atoms can be differentiated based on their proximity to the carbon atoms. For this compound, the ¹¹B NMR spectrum will show signals corresponding to the different boron environments. Typically, boron atoms directly bonded to carbon (B-C) resonate at lower fields (more downfield) than those bonded to other boron atoms. The presence of a methyl substituent on one carbon atom leads to distinct environments for the boron atoms adjacent to this carbon compared to those adjacent to the unsubstituted carbon. Literature data for substituted ortho-carboranes show signals in the range of δ -10 to -30 ppm, with specific patterns depending on the substitution mdpi.commdpi.comblogspot.commdpi.com. For example, in 9,12-dibromo-ortho-carborane, signals appear at 0.1 ppm (B-Br), -7.5 ppm, -14.4 ppm, and -16.9 ppm, illustrating the differentiation of boron environments mdpi.com. ¹¹B-¹¹B coupling can also be observed, leading to complex multiplets that can be resolved using techniques like ¹¹B COSY blogspot.com.

¹³C NMR for Carbon Cage and Substituent Carbon Signatures

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon atoms within the carborane cage and any attached substituents. The carbon atoms directly bonded to boron atoms in the carborane cage typically resonate at significantly lower fields compared to typical aliphatic carbons, often in the range of δ 40–80 ppm. These signals can be broad due to unresolved ¹³C-¹¹B coupling mdpi.commdpi.commdpi.compurdue.edu.

For this compound, the methyl carbon atom attached to the cage will appear at a much higher field, typically in the range of δ 10–20 ppm, similar to other methyl carbons in organic molecules mdpi.commdpi.commdpi.com. The broadness of the carborane carbon signals can be influenced by isotope-induced chemical shifts and ¹³C-¹¹B spin-spin coupling researchgate.net.

Other Nuclei NMR for Heteroatom-Containing Derivatives

For carborane derivatives incorporating heteroatoms such as tin (Sn), NMR spectroscopy of these specific nuclei becomes essential. For instance, ¹¹⁹Sn NMR is highly sensitive to the electronic environment around the tin atom. In carborane-tin complexes, ¹¹⁹Sn NMR spectra can exhibit multiplets, such as triplets of triplets, which are attributed to long-range spin-spin coupling between the ¹¹⁹Sn nucleus and the carborane boron nuclei (¹¹B) acs.orgresearchgate.net. These couplings provide valuable structural information about the interaction between the carborane cage and the heteroatom substituent. Other nuclei like ¹⁹F, ³¹P, or ⁷⁷Se can also be probed using NMR if they are present in the derivative structures rsc.orgmdpi.comchemrxiv.org.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Methodologies

IR and UV-Vis spectroscopy complement NMR by providing information about functional groups and electronic transitions.

Electronic Transition Studies of Carborane-Appended Systems

The electronic transition studies of carborane-appended systems, often involving derivatives of ortho-carborane, reveal how the carborane cage influences the photophysical properties of the attached organic moieties. When ortho-carborane clusters are incorporated into extended π-conjugated systems, they can lead to enhanced fluorescence quantum yields. For instance, carborane-containing extended trimers have been observed to emit blue light, with the incorporation of ortho-carborane clusters resulting in a 22-70% enhancement in their relative fluorescence quantum yields researchgate.net.

These carborane-appended π-conjugated compounds are noted for their exceptional thermal stability, with some showing only a 10% mass loss at temperatures approaching 500 °C researchgate.net. Studies on carbazole-based ortho-carboranyl compounds have demonstrated that the electronic environment of the carborane cage significantly impacts intramolecular charge transfer (ICT) transitions and radiative decay efficiencies acs.orgnih.gov. These systems often exhibit strong emission in rigid states (e.g., at low temperatures or in film form), attributed to ICT transitions involving the ortho-carborane units, while showing weak or no emission in solution at room temperature acs.org. The electronic environment of the donor moiety, such as the substitution pattern on a phenyl group attached to a carbazole, can further modulate these ICT-based radiative decay processes, enhancing emission efficiency with increasing electron-donating ability nih.gov.

Research into acridine-tethered ortho-carboranes indicates that while methylation on the ortho-carborane cage has minimal impact on the electronic properties of the molecule itself at the single-molecule level, it plays a critical role in crystalline packing through steric effects kyoto-u.ac.jp. The transition energies between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) remain largely unchanged by methylation, suggesting that the carborane-methyl groups are isolated from the primary photophysical events kyoto-u.ac.jp.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a primary tool for determining the precise solid-state structures of this compound and its derivatives, providing insights into their molecular architecture, intermolecular interactions, and packing arrangements.

Molecular Geometry and Conformation Analysis

X-ray diffraction analyses of various carborane derivatives, including those appended with aromatic systems, have elucidated their molecular geometries. For example, C,C′-diaryl-o-carboranes typically exhibit V-shaped geometries, with phenyl and anthryl groups positioned almost perpendicularly to the Ccage–Ccage bonds rsc.org. The bond lengths between carbon atoms in the ortho-carborane unit (Ccage–Ccage) are generally within a narrow range, though they can be longer than in the parent ortho-carborane due to steric repulsion between aryl substituents rsc.org. During excited-state relaxation, a significant elongation of the Ccage–Ccage bond has been observed, extending to approximately 2.3 Å, which is a key structural change rsc.org.

Studies on carbazole-appended ortho-carboranyl compounds have also confirmed their molecular structures through X-ray crystallography acs.orgnih.gov. These analyses reveal the icosahedral nature of the ortho-carborane cages and the arrangement of the appended organic moieties acs.orgnih.govmdpi.com. The dihedral angle between the C-C bond axis of the ortho-carborane cage and the plane of the appended naphthyl group has been shown to influence electronic transitions, with more orthogonal arrangements leading to efficient conjugation and higher fluorescence quantum yields mdpi.com.

In the case of bis(1-methyl-ortho-carboranyl)borane and its adducts, X-ray diffraction has provided detailed structural information, including bond lengths and angles, confirming the coordination of Lewis bases like CO to the boron center researchgate.netlatrobe.edu.au. For instance, the boron-carbon-CO bond length in an adduct was found to be comparable to those in other electrophilic borane-CO adducts researchgate.net.

Intermolecular Interactions and Packing Architectures

The solid-state structures of carborane derivatives are significantly influenced by intermolecular interactions, which dictate their crystal packing architectures. Studies on pyrrole-substituted ortho-carborane derivatives have shown that different N-terminal substitutions (H, methyl, or phenyl) lead to distinct molecular stacking and fluorescence behaviors ccspublishing.org.cn. Intermolecular interactions such as N-H···π, C-H···π, and π···π interactions have been identified, playing a crucial role in determining the fluorescence quantum yields, thermo-response, and mechano-response of these crystalline materials ccspublishing.org.cn.

In other carborane systems, intermolecular interactions like C-H···B and C-H···H-B have been observed, with steric hindrance from methyl-substituted nido-carboranes influencing the distances and orientations of these interactions researchgate.net. The presence of halogen atoms on carborane cages can lead to specific intermolecular interactions, such as I···I dihalogen bonds, which govern the crystal packing of compounds like 1,12-diiodo-ortho-carborane mdpi.com. These dihalogen bonds are characterized by shortened I···I distances and specific C-I···I and B-I···I angles mdpi.com.

Compound List

this compound

Acridine-tethered o-carboranes

C,C′-diaryl-o-carboranes

9-Phenyl-9H-carbazole-based closo-ortho-carboranyl compounds

Pyrrole-substituted o-carborane derivatives

Bis(1-methyl-ortho-carboranyl)borane

1,12-Diiodo-ortho-carborane

Bi-p-carboranes

Carbazole-based ortho-carboranyl compounds

Naphthyl-based bis-ortho-carboranyl luminophores

1,2-Diphenyl-o-carborane

Chromium derivatives of 1,2-Diphenyl-o-carborane

Nido-o-carborane

Reactivity Mechanisms and Transformation Pathways of 1 Methyl O Carborane

Isomerization and Rearrangement Processes

The icosahedral cage of carboranes, including 1-methyl-o-carborane, is susceptible to structural rearrangements under thermal conditions, leading to the formation of its more stable meta- and para-isomers.

Thermal Isomerization of o- to m-Carborane (B99378)

The thermal isomerization of o-carboranes to their meta-isomers is a well-documented process that typically requires high temperatures. For the parent o-carborane (B102288), this transformation is often carried out in the vapor phase at temperatures around 600°C. This process can be conducted in a continuous fashion by passing the carborane vapors through a heated tube, which circumvents the need for high-pressure equipment. This method has been shown to achieve high yields of the meta-isomer, often exceeding 90%.

While specific kinetic data for the thermal isomerization of this compound is not extensively detailed in readily available literature, the general principles observed for the parent o-carborane are expected to apply. The presence of the methyl group on one of the carbon atoms of the cage is not expected to fundamentally alter the isomerization process, although it may influence the reaction rate and the precise temperature required for optimal conversion. The process is endothermic, and factors such as residence time in the heated zone and mass flow rate can be adjusted to optimize the yield of the resulting 1-methyl-m-carborane.

Mechanistic Postulations for Cage Rearrangements

The rearrangement of icosahedral carboranes is a complex process, and several mechanisms have been proposed to explain the migration of atoms within the cage structure. One of the prominent theories involves a "diamond-square-diamond" (DSD) mechanism. In this model, a pair of adjacent triangular faces of the icosahedron can open up into a square face, which then closes back into a diamond shape by forming a new bond between previously non-bonded vertices. This sequence of bond breaking and formation allows for the apparent "walking" of atoms across the surface of the cage, leading to the observed isomerization from the ortho to the meta and para configurations.

Computational studies, including ab initio molecular dynamics and potential energy surface sampling, have been employed to investigate these rearrangement processes. These studies have identified various potential pathways and transition states, supporting the feasibility of mechanisms like the DSD model. The presence of a substituent, such as the methyl group in this compound, can influence the energy barriers of these rearrangements, potentially favoring certain pathways over others. However, the fundamental principles of cage atom mobility through intermediate open-cage structures are believed to be central to the isomerization process.

Electron Transfer Chemistry and Carborane Anion Formation

The electron-deficient nature of the carborane cage allows this compound to undergo reduction reactions, leading to the formation of stable anionic species. These anions are valuable intermediates in a variety of chemical transformations.

Reduction Reactions with Alkali Metals

This compound can be reduced by alkali metals, such as lithium, sodium, and potassium, typically in ethereal solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). A common method involves the use of alkali metal naphthalenides, which act as electron transfer agents. For instance, the reaction of this compound with lithium naphthalenide results in the formation of the corresponding carborane anion.

The initial step in this process is the transfer of an electron from the alkali metal (or its naphthalenide) to the lowest unoccupied molecular orbital (LUMO) of the carborane cage. This results in the formation of a radical anion. A second electron transfer then produces the dianion. The stability of these anionic species is attributed to the delocalization of the negative charge over the entire icosahedral framework.

A key reaction for generating the anion of this compound involves its deprotonation at the C-H bond using a strong base. While not strictly a reduction of the cage itself, the lithiation of this compound with organolithium reagents like n-butyllithium (nBuLi) is a facile and widely used method to generate the corresponding lithium salt of the 1-methyl-o-carboranyl anion. This reaction proceeds by abstraction of the acidic proton from the carbon atom of the carborane cage that is not substituted with the methyl group.

Reactivity of Carborane-Derived Anions and Dianions

The anions and dianions derived from this compound are highly reactive nucleophiles and serve as versatile building blocks in organic and organometallic synthesis. The carboranyl anion generated by deprotonation is a powerful tool for introducing the 1-methyl-o-carboranyl moiety into other molecules.

These anions can react with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and silyl (B83357) halides, to form C-substituted derivatives of this compound. The robust and weakly coordinating nature of the carborane anion makes it a useful counterion in the isolation of highly reactive cationic species.

The dianionic species, formed by the two-electron reduction of the carborane cage, exhibit even greater nucleophilicity and can participate in more complex transformations. The reactivity of these species is a subject of ongoing research, with potential applications in the synthesis of novel materials and complex molecular architectures. The presence of the methyl group can influence the regioselectivity of reactions involving these anions, directing incoming electrophiles to specific positions on the carborane cage.

Catalytic Reaction Pathways Involving this compound

This compound is a versatile substrate in a variety of transition metal-catalyzed reactions. These reactions primarily involve the activation of the numerous B-H bonds or the C-H bond of the carborane cage, enabling the introduction of a wide array of functional groups.

Transition metal catalysis provides a powerful strategy for the selective functionalization of the ten chemically similar B-H vertices of the o-carborane cage. Depending on the electronic properties of the metal catalyst, different B-H bonds can be targeted. Electron-rich transition metal catalysts tend to activate the more electron-deficient B-H bonds, while electron-deficient catalysts favor the activation of the more electron-rich B-H bonds.

For instance, palladium-catalyzed cross-coupling reactions have been utilized for the arylation and alkenylation of o-carboranes. While many studies focus on the parent o-carborane, these methodologies are often applicable to substituted derivatives like this compound. Similarly, rhodium and iridium catalysts have been effectively employed for the directed C-H and B-H activation and functionalization of carboranes. The presence of a directing group on the carborane substrate can control the regioselectivity of these reactions, allowing for precise modification of the cage.

This compound has also been utilized in the synthesis of novel borane (B79455) reagents. For example, the lithiation of this compound followed by reaction with a boron halide can generate bis(1-methyl-ortho-carboranyl)boranes. These compounds have shown remarkable reactivity as hydroboration reagents, capable of adding a B-H bond across alkenes, alkynes, and even cyclopropanes. This highlights the utility of this compound as a building block for creating highly reactive and selective chemical tools.

The catalytic transformations involving this compound are a rapidly developing area of research, with new methods continually being reported for the selective and efficient functionalization of this unique chemical scaffold.

Nucleophilic and Electrophilic Substitution Mechanisms on the Cage

The icosahedral cage of this compound is susceptible to both nucleophilic and electrophilic attack, although the mechanisms and sites of reaction differ significantly.

Nucleophilic Substitution Mechanisms: Nucleophilic attack on the carborane cage can follow two primary pathways: attack at a carbon vertex or attack at a boron vertex.

Attack at Carbon (via Deprotonation): The C–H bonds on an o-carborane cage are notably acidic (pKa ≈ 23) due to the electron-withdrawing nature of the cluster. nih.gov In this compound, the remaining C–H bond can be readily deprotonated by strong bases like alkyllithium or Grignard reagents. This generates a carbanion, which is a potent nucleophile. The mechanism is a simple acid-base reaction followed by reaction with an electrophile (E+):

Step 1 (Deprotonation): 1-Me-C₂B₁₀H₁₁ + BuLi → [1-Me-C₂B₁₀H₁₀]⁻Li⁺ + BuH

Step 2 (Substitution): [1-Me-C₂B₁₀H₁₀]⁻Li⁺ + E-X → 1-Me-2-E-C₂B₁₀H₁₀ + LiX This two-step sequence is a cornerstone of C-functionalization in carborane chemistry.

Attack at Boron (Cage Opening): Strong nucleophiles (e.g., hydroxide, alkoxides, amines) can attack the electron-deficient boron atoms, leading to the partial degradation of the closo-cage structure into an anionic, more open nido-cage. This process, known as deboronation, is a form of nucleophilic substitution at boron. The mechanism involves the addition of the nucleophile to a boron vertex, followed by cleavage of B–B bonds and rearrangement to the thermodynamically stable nido-carborane anion. This transformation fundamentally alters the electronic and structural properties of the cluster. nih.gov

Electrophilic Substitution Mechanisms: Electrophilic substitution occurs at the B–H vertices of the cage, which act as electron donors. rsc.org The mechanism is analogous to electrophilic aromatic substitution. masterorganicchemistry.com

Attack by Electrophile: An electrophile (E+) attacks the electron density of a B–H bond, forming a three-center, two-electron intermediate or a Wheland-type intermediate where the positive charge is delocalized over the cage.

Deprotonation: A base removes the proton from the attacked boron atom, restoring the B–E bond and regenerating the cage's aromaticity.

The regioselectivity of electrophilic attack is governed by the electron density of the boron atoms, which is influenced by their distance from the electron-withdrawing carbon atoms. nih.gov The presence of the C-methyl group in this compound has a minor inductive effect but does not change the general reactivity pattern. chemrxiv.org

| Boron Atom Position | Relative Electron Density | Reactivity towards Electrophiles | Reason |

|---|---|---|---|

| B(9), B(12) | Highest | Most reactive | Farthest from both cage carbons (antipodal) |

| B(8), B(10) | High | Reactive | Adjacent to one carbon each |

| B(4), B(5), B(7), B(11) | Moderate | Less reactive | Adjacent to one carbon each |

| B(3), B(6) | Lowest | Least reactive | Adjacent to both cage carbons |

The Hard and Soft Acids and Bases (HSAB) principle can also guide predictions, where soft electrophiles tend to preferentially react with the "soft" electronic cloud of the o-carborane cage. rsc.org

Computational and Theoretical Chemistry of 1 Methyl O Carborane

Electronic Structure Calculations

Computational methods are indispensable for dissecting the electronic architecture of carboranes, revealing insights into their bonding and orbital characteristics.

Molecular Orbital Theory Applications (e.g., LUMO Characterization)

Molecular orbital (MO) theory, particularly through Density Functional Theory (DFT) calculations, is widely employed to analyze the frontier molecular orbitals of carboranes. For carborane derivatives, the Lowest Unoccupied Molecular Orbital (LUMO) often plays a significant role in their electronic interactions and reactivity. Studies on various carborane systems indicate that the o-carborane (B102288) unit, due to the electron-deficient nature of its boron atoms, can act as an electron-withdrawing group. This effect can stabilize the LUMO energy levels of attached organic moieties, thereby narrowing the HOMO-LUMO energy gap and influencing optical properties frontiersin.orgmdpi.comrsc.org. In some cases, the LUMO in o-carboranes is described as being located between the carbon atoms, while in others, it is more dispersed, depending on the specific substitution and isomer mdpi.com. The characterization of LUMO is vital for understanding charge transfer processes and potential sites for nucleophilic attack.

Geometrical Optimization and Conformation Studies

Computational geometry optimizations are essential for determining the most stable arrangements of atoms in both ground and excited electronic states.

Ground State Geometries

Optimized ground-state geometries for various carborane derivatives are routinely calculated using DFT methods, such as B3LYP with basis sets like 6-31G*. These calculations provide precise bond lengths and angles. For ortho-carboranes, the C-C bond distance within the cage typically ranges from approximately 1.6 to 1.8 Å in the neutral ground state worktribe.comnih.govrsc.org. Substituents can influence these parameters, with studies showing C-C distances varying from 1.6 Å to 2.5 Å depending on charge and substituents csic.es. For instance, in substituted ortho-carboranes, the C-C bond lengths can be significantly longer than in the parent compound due to steric repulsion or electronic effects rsc.org. The geometry of 1-Methyl-o-carborane would be expected to reflect the characteristic icosahedral structure of ortho-carboranes, with a methyl group attached to one of the carbon atoms.

Excited State Structures

Investigating excited state structures is crucial for understanding photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) calculations are commonly used to determine the geometries of molecules in their excited states (S1, S2, etc.). For aryl-substituted ortho-carboranes, it has been observed that upon photoexcitation, the Ccage–Ccage bond can undergo significant elongation, often increasing from around 1.66 Å in the ground state to approximately 2.40 Å in the first excited singlet state (S1) mdpi.comrsc.org. This structural relaxation is associated with intramolecular charge transfer (ICT) from the aryl substituent to the electron-deficient carborane cage, influencing luminescence properties mdpi.comrsc.org. The specific excited state structures of this compound would follow these general trends, with potential distortions or elongations of the cage framework upon excitation.

Reaction Mechanism Modeling

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving carboranes, including their synthesis, functionalization, and participation in catalytic cycles. Studies have modeled B-H activation and functionalization reactions, often involving transition metals. For example, the mechanism of regioselective B-H activation and arylation has been proposed, involving high-valent palladium intermediates and potentially a "cage-walking" phenomenon to achieve specific B-H functionalization sci-hub.se. Lithiation of carboranes, a common step for functionalization, has also been studied, with computational analysis helping to understand the equilibrium between lithiated species and the role of directing groups acs.orgmdpi.com. The reactivity of carboranes in reactions with sulfoxonium ylides has also been investigated, with computational studies suggesting that the directing group (e.g., carboxyl) is essential for the reaction, highlighting differences in reactivity between carboranes and benzene (B151609) due to the carborane's 3D delocalized σ-aromaticity acs.orgrsc.org. Modeling these mechanisms helps to rationalize experimental observations and design new synthetic routes.

Compound List:

Transition State Characterizationresearchgate.net

Computational studies have been instrumental in characterizing transition states for various chemical transformations involving carboranes. For instance, research into Lewis superacids based on carborane structures, such as bis(1-methyl-o-carboranyl)borane, involves detailed analysis of reaction mechanisms. DFT calculations are employed to map out the energy landscape, identifying transition states that govern the rates and pathways of reactions like hydroboration. These calculations often involve determining the geometries of transition states and calculating the associated activation energies, providing a theoretical basis for observed reactivity. For example, studies on similar carborane derivatives have characterized transition states for B–H activation and subsequent bond formations, revealing concerted mechanisms and identifying rate-determining steps mdpi.comfossee.innih.gov.

Energy Profiles of Chemical Transformationsresearchgate.net

The energy profiles of chemical transformations involving this compound and related compounds are crucial for understanding their reactivity. DFT calculations are used to construct these profiles, illustrating the energy changes throughout a reaction pathway, from reactants through transition states to products. For example, studies on carborane-fused systems have calculated energy barriers for rearrangement processes, revealing that these barriers are influenced by the nature of the backbone, with carborane backbones exhibiting specific energy profiles compared to their phenyl analogs rsc.org. These energy profiles help in predicting reaction rates and understanding the thermodynamic feasibility of different transformations. Research has also explored the energy profiles of alkene insertion reactions into B–C bonds of carborane derivatives, indicating concerted mechanisms and providing insights into the factors affecting reactivity rsc.orgresearchgate.net.

Prediction of Spectroscopic Parameters and Reactivity

Computational methods are widely used to predict spectroscopic parameters and reactivity patterns of molecules like this compound, aiding in the interpretation of experimental data and guiding synthetic efforts.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a critical application of computational chemistry for structural elucidation. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach is a standard method for calculating NMR chemical shifts nih.govsciforum.netnih.gov. These calculations provide theoretical predictions for 1H, 13C, and 11B NMR spectra. For carboranes, accurate prediction of these shifts is essential for assigning the complex spectra arising from the boron cage structure and its substituents. Studies have shown that electron-donating groups on carborane cages can influence B–H activation and subsequent diarylation reactions, with computational analysis predicting regioselectivities consistent with experimental observations nih.gov. While specific NMR chemical shift predictions for this compound are not detailed in the provided snippets, general methodologies for predicting NMR chemical shifts for carborane derivatives are well-established nih.gov. These methods involve creating databases of known compounds, performing DFT calculations, and often employing linear regression with scaling factors to improve accuracy nih.gov.

Computational chemistry plays a vital role in predicting the regioselectivity and reaction pathways of organic and organometallic reactions, including those involving carboranes. DFT calculations can map out potential energy surfaces, identify transition states, and determine the relative stabilities of intermediates and products, thereby elucidating reaction mechanisms and predicting preferred reaction sites researchgate.netnih.gov. For carboranes, understanding regioselectivity is crucial for selective functionalization. For example, palladium-catalyzed reactions involving o-carboranes have been computationally investigated to understand the factors controlling regioselective B–H activation and diarylation. These studies indicate that electronic effects, such as the presence of electron-donating groups on the carborane cage, significantly influence B–H activation and regioselectivity, while steric hindrance can retard the reaction nih.gov. Computational studies have also explored reaction pathways for nickel-mediated B–H activation and coupling of o-carboranes, proposing multistep mechanisms and identifying rate-determining steps, with additives like carbonates playing a crucial role mdpi.com.

Molecular Docking for Chemical Interaction Analysiscsic.esmeilerlab.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, crucial for analyzing chemical interactions, particularly in drug design and materials science. For carboranes, molecular docking has been employed to understand their interactions with biological targets or other molecules. For instance, carborane derivatives have been designed as potential ligands for receptors like the estrogen receptor (ER) and vitamin D receptor (VDR), with molecular docking studies used to predict their binding modes and affinities rsc.orgmdpi.comresearchgate.net. These studies have shown that carborane clusters can mimic lipophilic groups and engage in specific interactions, such as dihydrogen bonds, with biological targets rsc.org. Computational analyses have also been performed on Lewis superacids containing carborane moieties to understand their interactions with Lewis bases, such as carbon monoxide (CO), ethyl acetate (B1210297) (EtOAc), and triethylphosphine (B1216732) oxide (Et3PO), forming stable adducts researchgate.net. These docking and interaction analyses provide insights into the chemical behavior and potential applications of carborane-based compounds.

Advanced Research Applications of 1 Methyl O Carborane in Chemical Sciences

Role in Ligand Design for Coordination Chemistry

The icosahedral cage structure of o-carborane (B102288) and its derivatives, such as 1-methyl-o-carborane, offers a versatile platform for the design of ligands in coordination chemistry. nih.gov The ability to functionalize the carborane cage at both its carbon and boron vertices allows for precise tuning of the steric and electronic properties of the resulting ligands. nih.gov This has led to the development of a wide range of carborane-based ligands that can stabilize various metal centers and facilitate unique chemical transformations.

Bulky Ligand Scaffolds for Novel Metal Complexes

The sterically demanding nature of the this compound moiety makes it an excellent component for the construction of bulky ligand scaffolds. These bulky ligands can create a unique coordination environment around a metal center, influencing its reactivity and stability. The incorporation of carborane cages into ligand backbones can lead to the formation of complexes with unusual geometries and coordination numbers.

For instance, N,O-type carborane-based compounds have been shown to be valuable ligands in coordination chemistry, with diverse coordination modes towards a variety of metals. mdpi.comresearchgate.net The introduction of a carboranyl fragment into a ligand backbone, such as replacing a hydrogen atom with a carboranyl group in (hydroxymethyl)pyridines, increases the size and hydrophobicity of the ligand. mdpi.com This modification can lead to the formation of novel metal complexes with distinct properties.

The steric profile of the icosahedral carborane is significantly different from that of traditional aryl groups, which can alter the selectivity and reactivity in metal-catalyzed reactions. researchgate.net This has been demonstrated in the synthesis of bis(1-methyl-ortho-carboranyl)borane, where the bulky carborane substituents influence the hydroboration activity of the borane (B79455) reagent. researchgate.netlatrobe.edu.au

Furthermore, the reaction of closo-o-C₂B₁₀H₁₀ with Os₃(CO)₁₀(NCMe)₂ resulted in the formation of two interconvertible isomers where the carborane cage acts as a ligand, demonstrating the activation of B-H bonds and the formation of a complex with the osmium cluster. nih.gov This highlights the ability of the carborane cage itself to act as a robust, three-dimensional ligand.

Design of Catalytic Systems Employing this compound Ligands

The unique electronic properties of this compound, stemming from the electron-delocalized nature of the carborane cage, have been harnessed in the design of advanced catalytic systems. nih.gov Carborane-based ligands can modulate the electronic density at the metal center, thereby influencing the catalytic activity and selectivity of the complex.

Palladium complexes bearing o-carborane-based NBN pincer ligands have been synthesized and shown to be effective catalyst precursors for Suzuki coupling reactions in water with very low catalyst loadings. acs.org X-ray structure determination of these complexes confirmed the activation of B–H bonds of the carborane cage and the formation of Pd–B bonds, which exhibit strong σ-electron donation. acs.org

The development of a Lewis superacidic secondary borane, bis(1-methyl-ortho-carboranyl)borane, showcases the potential of this compound in catalysis. researchgate.netlatrobe.edu.au This compound is a highly effective hydroboration reagent, capable of B–H addition to a variety of unsaturated bonds. researchgate.netlatrobe.edu.au The strong electron-withdrawing nature of the ortho-carborane substituents enhances the electrophilicity and reactivity at the boron center. researchgate.net

Moreover, ruthenium(II)-catalyzed regioselective B(4)–H acylmethylation of o-carboranes has been achieved, providing a direct method for the synthesis of functionalized carboranes that can serve as building blocks for more complex catalytic systems. nih.gov The study revealed that the mono-substitution is controlled by a unique post-coordination of the directing group to the ruthenium catalyst. nih.gov

Building Block for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. longdom.orgnorthwestern.edu this compound and its derivatives have emerged as versatile components in this field due to their rigid icosahedral structure and their ability to participate in various intermolecular interactions. cas.czpsu.edu

Hydrogen Bonding Interactions (e.g., C–H···F, C–H···O)

The C–H bonds of the carborane cage can act as hydrogen bond donors, participating in non-classical hydrogen bonding interactions. These interactions, though weaker than conventional hydrogen bonds, can play a crucial role in directing the self-assembly of carborane-containing molecules.

The existence of C–Hcarborane···F interactions has been demonstrated in the supramolecular assembly of 9,12-bis-(4-fluorophenyl)-1,2-carborane and 9,12-bis-(3,5-difluorophenyl)-1,2-carborane. rsc.org These interactions were found to direct the formation of the crystal lattice. rsc.org

| Interaction Type | Participating Groups | Significance in Supramolecular Assembly |

| C–H···F | Carborane C–H and Fluorophenyl C–F | Directs the formation of crystalline supramolecular structures. rsc.org |

| C–H···O | Carborane C–H and Carbonyl or Ether Oxygen | Stabilizes molecular conformations and influences the nuclearity of metal complexes. oregonstate.edursc.org |

Fabrication of Self-Assembled Architectures

The ability of carborane derivatives to form well-ordered structures on surfaces has led to their use in the fabrication of self-assembled monolayers (SAMs). cas.cz These SAMs can modify the chemical and physical properties of the underlying substrate. psu.edu

Carboranethiol isomers have been used to create SAMs on gold surfaces, where the orientation of the molecular dipole moment, influenced by the substitution pattern on the carborane cage, affects the stability and properties of the monolayer. acs.org Molecules of 12-o-carboranyldodecylphosphonic acid form a SAM on alumina (B75360) that can tune the charge carriers in organic field-effect transistors (OFETs). rsc.org This SAM has been shown to improve the performance of pentacene-based OFETs, leading to low threshold voltages and high field-effect mobilities. rsc.org

Furthermore, two-dimensional materials have been fabricated through the electron irradiation-induced cross-linking of carborane SAMs on silver substrates. acs.org This process results in the formation of a boron-based nanomembrane with potential applications in electronic and optical devices. acs.org

Integration into Polymer Architectures and Macromolecular Design

The incorporation of carborane cages into polymer backbones or as pendant groups can impart unique properties to the resulting materials, including enhanced thermal stability, altered electronic characteristics, and increased hydrophobicity. nih.govacs.org

The synthesis of carborane-containing polymers can be achieved through various polymerization techniques, including step-growth and chain-growth polymerizations. nih.gov Divinyl-, dialkynyl-, dihydroxyl-, and diamino-carboranes are common monomers used in step-growth polycondensations. nih.gov More recently, chain-growth methods such as atom transfer radical polymerization (ATRP) have been employed using carborane-containing initiators. acs.org For example, 1-bromomethyl-closo-1,2-carborane has been used as an ATRP initiator for the polymerization of methyl methacrylate. acs.org

Carborane-containing polyfluorenes have been synthesized, where the o-carborane unit is incorporated into the main chain. acs.org These polymers exhibit interesting photophysical properties. The diverse reactivity of o-carborane allows it to serve as a core for the development of multibranched molecules and globular macromolecules. nih.gov

| Polymerization Method | This compound Derivative/Role | Resulting Polymer Type | Key Properties |

| Step-Growth Polycondensation | Disubstituted o-carborane monomers (e.g., dihydroxyl, diamino) | Polyamides, Polyesters, etc. | High thermal stability, specific electronic properties. nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | 1-Bromomethyl-closo-1,2-carborane as initiator | Polymers with pendant carborane groups (e.g., poly(methyl methacrylate)) | Controlled molecular weight and low dispersity. acs.org |

| Yamamoto Coupling | Dibromofluorenyl carborane monomer | Poly(carborane fluorene) | Conjugated polymers with potential optoelectronic applications. nih.govacs.org |

Carborane-Containing Monomers for Polymer Synthesis

The integration of this compound into polymer chains is a field of significant interest due to the unique properties conferred by the carborane cage, such as enhanced thermal stability and high boron content. nih.govacs.org Monomers containing this compound are typically designed with a single polymerizable functional group attached to one of the carbon atoms of the carborane cage. nih.gov This strategic placement allows the bulky icosahedral carborane cage to be incorporated as a pendant group on the polymer backbone. nih.govacs.org

Various synthetic strategies have been employed to prepare these specialized monomers. One common approach involves the functionalization of this compound with a polymerizable moiety, such as a vinyl group or a strained ring system suitable for ring-opening metathesis polymerization (ROMP). For instance, oxetane-carborane monomers have been synthesized for cationic initiation, leading to polyethers with pendant carboranyl groups. dtic.mil These polymers are notable for their thermal stability, with the carboranyl group remaining intact even above the depolymerization temperature of the polymer backbone. dtic.mil

The synthesis of carborane-containing block copolymers has also been achieved through ROMP, utilizing oxanorbornene monomers bearing carborane units. mdpi.com This method allows for the creation of well-defined polymer architectures with varying compositions of carborane and other functional monomers. mdpi.com The choice of the polymerizable group and the synthetic route is crucial in determining the final properties and potential applications of the resulting polymer.

Influence on Polymerization Mechanisms and Architectural Control

The presence of the bulky this compound group can significantly influence the polymerization mechanism and the architectural control of the resulting polymers. The steric hindrance imposed by the carborane cage can affect the rate of polymerization and the accessibility of the growing polymer chain. However, modern controlled polymerization techniques have enabled the synthesis of carborane-containing polymers with well-defined structures. nih.govacs.org

Controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP) have been successfully applied to monomers containing carboranes. nih.govacs.org These techniques allow for precise control over molecular weight, polydispersity, and polymer architecture, leading to the formation of block copolymers, star polymers, and graft polymers. nih.govibm.com

For example, the use of a carborane-functionalized ATRP initiator, 1-bromomethyl-closo-1,2-carborane, has been demonstrated in the polymerization of methyl methacrylate, yielding polymers with low dispersity. nih.govacs.org Similarly, ROMP has been employed to create block copolymers with distinct segments containing carborane and phosphonate (B1237965) units, achieving molecular weights of up to 50,000 g/mol with narrow polydispersity indices. mdpi.com This level of architectural control is essential for tailoring the material's properties for specific advanced applications, from heat-resistant materials to biomedical devices. nih.govacs.org

Chemical Strategies for Boron Delivery in Boron Neutron Capture Therapy (BNCT) Research

Design and Synthesis of this compound Appended Agents

This compound is a prominent building block in the design and synthesis of novel agents for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. The high boron content and stability of the carborane cage make it an ideal candidate for delivering the necessary ¹⁰B atoms to tumor cells. heighpubs.orgnih.gov The general strategy involves appending the this compound moiety to a tumor-targeting molecule.

A variety of such agents have been synthesized. For example, fluorescein (B123965) has been conjugated with this compound to create a theranostic agent that allows for biological evaluation through microscopic and flow cytometric studies. heighpubs.orgheighpubs.org The synthesis of this conjugate involves a multi-step process starting with the reaction of this compound with n-butyllithium to form a lithium salt, which is then reacted with 1,4-diiodobutane. heighpubs.org The resulting iodinated carborane is subsequently conjugated to fluorescein via a Williamson ether synthesis. heighpubs.org

Another approach involves the conjugation of this compound to sinomenine (B1681799), a natural alkaloid with potential anti-inflammatory and anti-cancer properties. mdpi.com This strategy aims to combine the therapeutic effects of sinomenine with the boron-delivery capabilities of the carborane for BNCT. mdpi.com The synthesis involves linking the two moieties through a butyl chain. mdpi.com These examples highlight the versatility of this compound in the design of sophisticated BNCT agents.

Methodologies for Conjugation to Carrier Molecules (e.g., Click Chemistry, Substitution Reactions)

The effective delivery of this compound to tumor cells in BNCT relies on its successful conjugation to carrier molecules that can selectively target cancer cells. Several chemical methodologies are employed for this purpose, with "click chemistry" and substitution reactions being particularly prominent.

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, has been utilized to attach carborane derivatives to various carrier molecules. mdpi.comnih.govnih.gov This reaction, often catalyzed by copper(I), forms a stable triazole linkage between an azide-functionalized carrier and an alkyne-functionalized carborane, or vice versa. This method has been used to synthesize carborane-containing dendrimers and to functionalize hyaluronic acid with carborane rings for targeting CD44 receptors overexpressed on some cancer cells. nih.govresearchgate.net

Substitution reactions are also a fundamental tool for conjugating this compound. As mentioned previously, the Williamson ether synthesis, a classic nucleophilic substitution reaction, has been used to link a this compound derivative to fluorescein. heighpubs.org In this reaction, an alkoxide acts as the nucleophile, displacing a halide from the carborane-containing molecule. Similarly, the synthesis of carboranyl sinomenine involves the reaction of an iodinated carborane with the phenoxide of sinomenine. mdpi.com The choice of conjugation methodology depends on the functional groups present on both the carborane derivative and the carrier molecule, as well as the desired stability and properties of the final conjugate.

Computational Docking for Understanding Chemical Interactions with Biological Targets

Computational docking plays a crucial role in the rational design of this compound-based BNCT agents by predicting and analyzing their interactions with biological targets. However, the unique electronic structure and three-dimensional nature of carboranes present challenges for standard molecular modeling software, which often lack the necessary parameters for boron atoms. nih.govnih.gov

To overcome this, a common strategy is to replace the carborane cage with a phenyl ring during in silico studies. nih.gov This is justified by the similar volume and lipophilicity of the two moieties. mdpi.comnih.gov This approach has been used to model the interaction of carborane-containing hydroxamates with matrix metalloproteinases (MMPs), which are enzymes often overexpressed in the tumor microenvironment. mdpi.comnih.gov

Molecular docking studies have been performed to evaluate the binding of carboranyl sinomenine with MMP-1 and MMP-13. mdpi.com The results of these simulations indicated that the carborane-conjugated compound exhibited lower binding energies compared to sinomenine and this compound alone, suggesting a stronger interaction with the target enzymes. mdpi.com These computational insights are invaluable for optimizing the design of carborane-based drugs to enhance their binding affinity and selectivity for their biological targets, thereby improving their potential efficacy in BNCT.

Development as Chemical Probes and Reagents in Organic Synthesis

Beyond its applications in polymer science and medicine, this compound serves as a versatile building block for the development of novel chemical probes and reagents in organic synthesis. Its unique structural and electronic properties can be harnessed to create highly reactive and selective chemical tools.

A notable example is the synthesis of bis(1-methyl-ortho-carboranyl)borane, a Lewis superacid that has demonstrated remarkable efficacy as a hydroboration reagent. nih.govlatrobe.edu.auresearchgate.net This compound is synthesized in two steps from this compound and is capable of B-H addition to a range of unsaturated substrates, including alkenes, alkynes, and even cyclopropanes. nih.govlatrobe.edu.au Its high reactivity stems from the strong electron-withdrawing nature of the two carboranyl substituents, which enhances the electrophilicity of the boron center. latrobe.edu.auresearchgate.net This makes it one of the most reactive neutral hydroboration reagents known. nih.gov

The development of such reagents opens up new avenues in synthetic organic chemistry, enabling transformations that may be difficult to achieve with conventional reagents. The steric bulk of the carborane groups can also impart unique selectivity to these reactions. Furthermore, the carborane cage itself can be used as a label in chemical probes due to its distinct spectroscopic signature, for instance, in infrared spectroscopy where the B-H stretching frequency appears in a region that is typically transparent for most organic molecules. researchgate.net

Carborane-containing materials with specific chemical functionalities

The incorporation of this compound into various materials imparts unique chemical functionalities stemming from the inherent properties of the carborane cage, such as high thermal and chemical stability, hydrophobicity, and three-dimensional aromaticity. nih.govmdpi.comacs.org These attributes have led to the development of advanced materials with tailored properties for applications in polymer science, liquid crystals, and luminescent materials.

Polymers:

The introduction of this compound into polymer chains, either as a pendant group or within the main backbone, significantly enhances the material's properties. acs.org These carborane-containing polymers exhibit improved thermal stability and can be engineered to have specific optoelectronic characteristics. nih.govacs.org For instance, polymers with this compound moieties have been investigated for their potential as harsh-environment resistant materials and as precursors for ceramic materials. nih.gov The bulky, spherical nature of the carborane cage can also influence the polymer's morphology and chain packing, leading to materials with unique mechanical and physical properties. researchgate.net

Liquid Crystals:

The rigid, rod-like structure and dipole moment of carborane derivatives make them suitable components for liquid crystalline materials. mdpi.com By attaching mesogenic groups to the this compound core, it is possible to create liquid crystals with tunable phase behavior. mdpi.com Research has shown that modifying the substituents on the carborane cage allows for the modulation of mesomorphic properties, such as the clearing point and the type of liquid crystal phase (e.g., nematic or smectic). mdpi.comvanderbilt.edu For example, cholesteryl-o-carborane dyads, where one of the carbon atoms of the o-carborane cluster is substituted with a methyl group, have been shown to exhibit a chiral nematic (N*) phase. mdpi.com The incorporation of the carborane unit can suppress smectic phases and lower the transition temperatures compared to analogous organic compounds. vanderbilt.edu

Luminescent Materials:

This compound has been utilized as a building block for the synthesis of novel luminescent materials. The electron-withdrawing nature and the unique three-dimensional structure of the carborane cage can influence the photophysical properties of attached chromophores. urfu.rursc.org Attaching π-conjugated systems to the this compound unit can lead to compounds with interesting emission properties, including aggregation-induced emission (AIE). alfachemch.comrsc.org In the solid state, the bulky carborane group can prevent π-π stacking of luminophores, thereby reducing aggregation-caused quenching (ACQ) and enhancing solid-state luminescence. rsc.orgresearchgate.net For instance, a tolanic derivative containing a methyl moiety on the o-carborane fragment was found to exhibit mechanoluminescence, a phenomenon attributed to the specific crystal packing induced by the alkyl substituent. urfu.ru

Table 1. Functional Materials Incorporating this compound

| Material Type | Role of this compound | Resulting Functionality/Property |

|---|---|---|

| Polymers | Pendant group or backbone component | Enhanced thermal stability, tunable optoelectronic properties. nih.govacs.org |

| Liquid Crystals | Core structural unit | Modulation of mesomorphic properties, formation of chiral nematic phases. mdpi.com |

| Luminescent Materials | Structural scaffold for luminophores | Solid-state luminescence, mechanoluminescence, aggregation-induced emission. urfu.rursc.org |

| Hydroboration Reagents | Electron-withdrawing substituent | Creation of a highly reactive, Lewis superacidic secondary borane. researchgate.netnih.gov |

Future Perspectives and Emerging Research Avenues

Exploration of Unexplored Reactivity Manifolds and Reaction Discoveries

The inherent stability and unique electronic nature of the carborane cage provide a versatile platform for chemical transformations. While established methods for functionalization at both carbon and boron vertices are known mdpi.comcuhk.edu.hk, there is substantial scope for discovering and developing novel reactivity pathways for 1-Methyl-o-carborane. Future research could focus on:

Catalytic Transformations: Investigating the potential of this compound and its derivatives as ligands or active components in catalytic systems. This could involve exploring new transition metal-catalyzed reactions, such as C-H activation at less reactive positions on the carborane cage or novel coupling reactions that leverage the unique electron distribution within the cluster mdpi.com.

Selective Functionalization: Developing highly regioselective methods for modifying specific B-H bonds or C-H bonds on the this compound scaffold, potentially using directed catalysis or novel activating strategies. This would allow for the precise construction of complex molecular architectures with tailored properties cuhk.edu.hknih.gov.

New Reaction Types: Exploring entirely new classes of reactions that the carborane cage can participate in, such as novel cycloadditions, ring-opening reactions under specific conditions, or electrochemically driven transformations. The presence of the methyl group could also influence or direct these reactions in unique ways compared to unsubstituted carboranes.

Reactivity of the Methyl Group: Further investigation into the reactivity of the methyl substituent itself, potentially enabling its transformation into other functional groups while maintaining the integrity of the carborane cage, thereby expanding the synthetic utility of this compound as a building block.

Advancement of Computational Methodologies for Predictive Chemistry

Computational chemistry plays a crucial role in understanding the fundamental properties and predicting the behavior of complex molecules like carboranes. For this compound, advanced computational approaches can accelerate discovery by guiding experimental design and elucidating reaction mechanisms. Future research directions include:

Predictive Modeling of Reactivity: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to accurately predict the reactivity of specific sites on the this compound cage towards various reagents and reaction conditions. This can help identify promising new synthetic routes and reaction pathways mdpi.comresearchgate.netcsic.esnih.gov.